N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of palladium-catalyzed cross-coupling reactions are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. It can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Comparison with Similar Compounds
Similar Compounds
Ailanthoidol: Known for its anti-inflammatory and anti-cancer properties.
Amiodarone: Used as an anti-arrhythmic agent.
Bufuralol: Exhibits beta-blocking activity.
Uniqueness
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-12(24)20-13(2)27-21-18(20)10-16(11-19(21)22)23-28(25,26)17-8-7-14-5-3-4-6-15(14)9-17/h3-11,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONBFKJADGQEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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